2-Ethoxy-3-methoxybenzoyl chloride
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Overview
Description
2-Ethoxy-3-methoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is a benzoyl chloride derivative, characterized by the presence of ethoxy and methoxy substituents on the benzene ring. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
The synthesis of 2-ethoxy-3-methoxybenzoyl chloride typically involves the reaction of 2-ethoxy-3-methoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction scheme is as follows:
C10H12O4+SOCl2→C10H11ClO3+SO2+HCl
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
2-Ethoxy-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 2-ethoxy-3-methoxybenzoyl group into aromatic compounds.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethoxy-3-methoxybenzoic acid and hydrochloric acid.
Common reagents and conditions for these reactions include Lewis acids (e.g., AlCl3) for Friedel-Crafts acylation and basic or acidic conditions for hydrolysis .
Scientific Research Applications
2-Ethoxy-3-methoxybenzoyl chloride is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Proteomics Research: It is used in the modification of proteins and peptides for proteomics studies.
Material Science: It is employed in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-3-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In Friedel-Crafts acylation, the compound forms a complex with a Lewis acid catalyst, which facilitates the electrophilic attack on the aromatic ring .
Comparison with Similar Compounds
2-Ethoxy-3-methoxybenzoyl chloride can be compared with other benzoyl chloride derivatives such as:
2-Methoxybenzoyl Chloride: Lacks the ethoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methoxybenzoyl Chloride: The methoxy group is positioned para to the acyl chloride group, affecting its electronic properties and reactivity.
2-Bromobenzoyl Chloride: Contains a bromine substituent, which can participate in additional reactions such as halogenation.
The unique combination of ethoxy and methoxy groups in this compound imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
2-ethoxy-3-methoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWBKBUDIBNWER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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